Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-

CAS No.: 101085-25-0

Cat. No.: VC18861599

Molecular Formula: C10H7Br2NO

Molecular Weight: 316.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101085-25-0 |

|---|---|

| Molecular Formula | C10H7Br2NO |

| Molecular Weight | 316.98 g/mol |

| IUPAC Name | 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole |

| Standard InChI | InChI=1S/C10H7Br2NO/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | DUPYWIOQNFWBMA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr |

Introduction

Chemical Structure and Physicochemical Properties

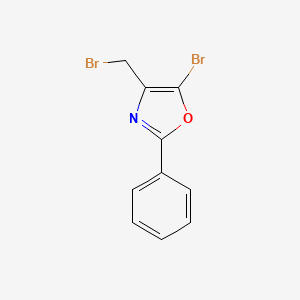

The compound’s IUPAC name, 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole, reflects its substitution pattern (Figure 1). Key structural features include:

-

Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

-

Phenyl group: Attached at position 2, contributing to steric bulk and π-π stacking interactions.

-

Bromine atoms: One at position 5 and another as part of a bromomethyl (-CHBr) group at position 4, enhancing electrophilic reactivity.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| CAS No. | 101085-25-0 |

| Molecular Formula | |

| Molecular Weight | 316.98 g/mol |

| IUPAC Name | 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole |

| SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr |

| InChIKey | DUPYWIOQNFWBMA-UHFFFAOYSA-N |

The bromomethyl group at position 4 serves as a reactive handle for further functionalization, while the bromine at position 5 stabilizes the ring through electron-withdrawing effects.

| Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| 1 | NBS, AIBN, CCl, reflux | Bromomethylation at position 4 |

| 2 | Br, FeBr, CHCl, 0°C | Bromination at position 5 |

The compound’s reactivity is dominated by:

-

Nucleophilic substitution at the bromomethyl group (e.g., with amines or thiols).

-

Electrophilic aromatic substitution on the phenyl ring.

-

Ring-opening reactions under strong acidic or basic conditions.

Comparison with Analogous Oxazole Derivatives

Table 3: Structural and Functional Comparisons

The presence of two bromine atoms in 5-bromo-4-(bromomethyl)-2-phenyloxazole increases its molecular weight and polarity compared to analogues, influencing solubility and pharmacokinetic profiles .

Analytical Characterization

Predicted spectroscopic data based on structural analogues:

-

H NMR (CDCl): δ 7.6–7.8 (m, 5H, Ph), δ 4.5 (s, 2H, CHBr), δ 8.1 (s, 1H, oxazole H).

-

IR (cm): 1650 (C=N), 550 (C-Br).

-

HRMS: Calculated for : 315.88; Found: 315.87.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume